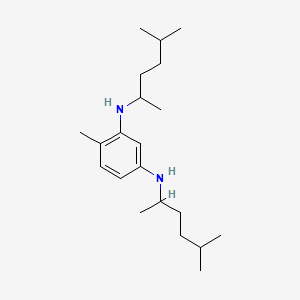
N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is an organic compound with the molecular formula C20H36N2. It is a derivative of toluenediamine, where the amino groups are substituted with 1,4-dimethylpentyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a catalyst. The reaction is carried out at elevated temperatures (110-150°C) and pressures (0.5-2.5 MPa) in a continuous flow reactor . The catalyst used is often a copper-based catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is optimized for continuous and low-pressure conditions to reduce costs and improve efficiency. The process involves preheating the reactants, passing them through a reactor loaded with a solid catalyst, and then separating the product from the reaction mixture using gas-liquid separation and reduced pressure distillation .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives of toluenediamine.
Aplicaciones Científicas De Investigación
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastics industry as an antiozonant and antioxidant to enhance the durability of materials
Mecanismo De Acción
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
- N,N’-Bis(1,4-dimethylpentyl)-m-phenylenediamine
Uniqueness
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is unique due to its specific substitution pattern on the toluenediamine core, which imparts distinct antioxidant properties and enhances its effectiveness in stabilizing polymers and protecting against oxidative stress. Its specific molecular structure allows for better interaction with free radicals compared to other similar compounds .
Propiedades
Número CAS |
54061-05-1 |
|---|---|
Fórmula molecular |
C21H38N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
Clave InChI |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





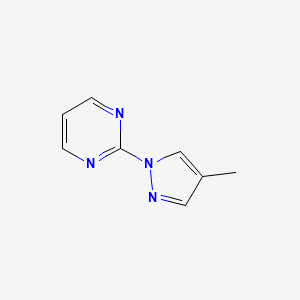
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
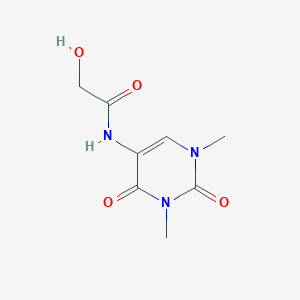
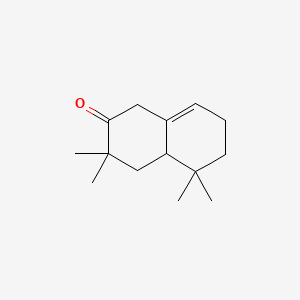
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
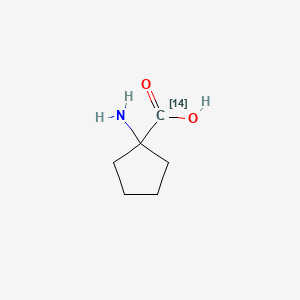

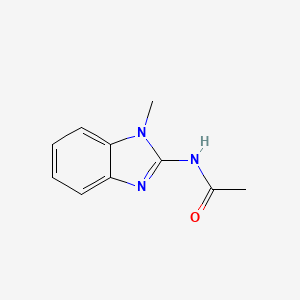
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
